PF-05150122 Human Oral Bioavailability Differentiation from PF-05089771
In a direct head-to-head clinical microdose study in healthy volunteers, PF-05150122 demonstrated an oral bioavailability of 110%, substantially exceeding the 38% bioavailability observed for PF-05089771 under identical study conditions [1].
| Evidence Dimension | Human oral bioavailability |
|---|---|
| Target Compound Data | 110% |
| Comparator Or Baseline | PF-05089771: 38% |
| Quantified Difference | 72 percentage points higher (2.9-fold) |
| Conditions | Healthy male volunteers; single oral microdose; parallel group design; NCT01165736 |
Why This Matters
Higher oral bioavailability may reduce the required dose to achieve target plasma concentrations, a key consideration for in vivo experimental design and cost-per-study calculations.
- [1] Jones HM, Butt RP, Webster RW, et al. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels. Clin Pharmacokinet. 2016;55(7):875-887. Table 2: PK parameters. View Source
